molecular formula C14H19BrO3 B14781837 Ethyl 3-(2-bromo-4-isopropylphenyl)-3-hydroxypropanoate

Ethyl 3-(2-bromo-4-isopropylphenyl)-3-hydroxypropanoate

Cat. No.: B14781837
M. Wt: 315.20 g/mol
InChI Key: ZLIBHQOUTHYPCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-bromo-4-isopropylphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes a bromine atom, an isopropyl group, and a hydroxypropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-bromo-4-isopropylphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2-bromo-4-isopropylphenyl)-3-hydroxypropanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-bromo-4-isopropylphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used in polar aprotic solvents.

Major Products

    Oxidation: 3-(2-bromo-4-isopropylphenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(2-bromo-4-isopropylphenyl)-3-hydroxypropanol.

    Substitution: Compounds like 3-(2-azido-4-isopropylphenyl)-3-hydroxypropanoate.

Scientific Research Applications

Ethyl 3-(2-bromo-4-isopropylphenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 3-(2-bromo-4-isopropylphenyl)-3-hydroxypropanoate exerts its effects depends on its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-bromo-4-methylphenyl)-3-hydroxypropanoate
  • Ethyl 3-(2-bromo-4-tert-butylphenyl)-3-hydroxypropanoate
  • Ethyl 3-(2-bromo-4-ethylphenyl)-3-hydroxypropanoate

Uniqueness

Ethyl 3-(2-bromo-4-isopropylphenyl)-3-hydroxypropanoate is unique due to the presence of the isopropyl group, which can influence its reactivity and interaction with biological targets. This structural feature can make it more selective in its biological activity compared to similar compounds.

Properties

Molecular Formula

C14H19BrO3

Molecular Weight

315.20 g/mol

IUPAC Name

ethyl 3-(2-bromo-4-propan-2-ylphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C14H19BrO3/c1-4-18-14(17)8-13(16)11-6-5-10(9(2)3)7-12(11)15/h5-7,9,13,16H,4,8H2,1-3H3

InChI Key

ZLIBHQOUTHYPCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)C(C)C)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.